2-(5,5-Dimethyloxolan-3-yl)acetic acid
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Overview
Description
2-(5,5-Dimethyloxolan-3-yl)acetic acid: is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 2-(5,5-dimethyltetrahydrofuran-3-yl)acetic acid . This compound features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and an acetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyloxolan-3-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the tetrahydrofuran ring.
Substitution Reaction: The tetrahydrofuran ring is then subjected to a substitution reaction with a suitable acetic acid derivative to introduce the acetic acid moiety at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to facilitate the cyclization and substitution reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Purification: Techniques such as recrystallization or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(5,5-Dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The acetic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5,5-Dimethyloxolan-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyloxolan-3-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
2-(2,5-Dioxooxolan-3-yl)acetic acid: Similar structure with a dioxo substitution.
2-(5-Methyloxolan-3-yl)acetic acid: Similar structure with a single methyl group substitution.
Uniqueness: 2-(5,5-Dimethyloxolan-3-yl)acetic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(5,5-dimethyloxolan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-6(5-11-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHNQJHHGYJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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